molecular formula C23H18N2O7S B2403896 4-methoxy-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide CAS No. 691388-41-7

4-methoxy-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

Cat. No.: B2403896
CAS No.: 691388-41-7
M. Wt: 466.46
InChI Key: OZWRWQUMARQCKZ-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzofuran core, nitration, sulfonation, and methoxylation. Each step requires specific reagents and conditions to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the methoxy group would produce a hydroxyl derivative.

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzofuran core may also interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-nitrobenzenesulfonamide: Lacks the benzofuran moiety.

    7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran: Lacks the nitro and sulfonamide groups.

Uniqueness

The uniqueness of 4-methoxy-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-methoxy-3-nitro-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O7S/c1-31-20-10-9-13(11-18(20)25(27)28)33(29,30)24-17-12-16-22-19(26)7-4-8-21(22)32-23(16)15-6-3-2-5-14(15)17/h2-3,5-6,9-12,24H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWRWQUMARQCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CCC5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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